

(-)-Maackiain CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: (-)-Maackiain

Cat. No.: B1675864

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(-)-Maackiain: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets: CAS Number and IUPAC Nomenclature

(-)-Maackiain, a naturally occurring pterocarpan phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Precise identification of this compound is fundamental for research and development.

Identifier	Value	Reference(s)
CAS Number	2035-15-6	[1][2][3][4][5]
IUPAC Nomenclature	(6aR,12aR)-6a,12a-dihydro-6H-[1][3]dioxolo[5][6]benzofuro[3,2-c]chromen-3-ol	[2][4][5]
	(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{13,18}]jicosa-2,4(8),9,13(18),14,16-hexaen-16-ol	[2]
	(6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane	[2]

Pharmacological Activities and Quantitative Data

(-)-Maackiain exhibits a broad spectrum of biological effects, including anti-inflammatory, immunomodulatory, anticancer, and neuroprotective properties. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Anti-inflammatory and Immunomodulatory Activity

Assay	Cell Line	Treatment Conditions	Result	Reference(s)
Histamine H1 Receptor (H1R) Expression	HeLa cells	10, 20, or 30 μ M (-)-Maackiain, PMA-induced	Inhibition of H1R mRNA level increases	[5]
Interleukin-4 (IL-4) Gene Expression	RBL-2H3 cells	50 or 150 μ M (-)-Maackiain, DNP-HSA-stimulated	Inhibition of IL-4 mRNA level increases	[3]
Inflammasome Activation	dTHP-1 macrophages	100 ng/mL (-)-Maackiain following LPS priming and nigericin treatment	Potent amplification of caspase-1 cleavage	[1]
Nitric Oxide (NO) Production	RAW 264.7 macrophages	Pre-treatment with (-)-Maackiain followed by LPS (1 μ g/mL) stimulation	Inhibition of NO production	[3]

Table 2: Anticancer Activity

Cell Line	Assay	Treatment Conditions	Result	Reference(s)
Triple-Negative Breast Cancer (TNBC)	Cell proliferation, foci formation, migration, and invasion assays	Not specified	Suppression of TNBC cell proliferation, migration, and invasion	[7]
TNBC	Apoptosis assay	Not specified	Induction of apoptosis with increased GADD45 α and decreased miR-374a	[7]
Human lymphoblastoid cells (Molt and Raji)	Growth inhibition assay	Not specified	Significant growth inhibitory action	[1]

Table 3: Neuroprotective Activity

Cell Line	Condition	Treatment	Result	Reference(s)
PC12 cells	A β ₄₂ -induced injury	(-)-Maackiain	Protection against A β ₄₂ -induced oxidative stress and cell injury	[6]
PC12 cells	A β ₄₂ -induced oxidative stress	(-)-Maackiain	Increased superoxide dismutase activity and decreased malondialdehyde content	[5]

Experimental Protocols

Inflammasome Activation Assay in dTHP-1 Macrophages

1. Cell Culture and Seeding:

- Differentiated THP-1 (dTHP-1) cells are seeded in 12-well plates at a density of 7×10^5 cells/mL.[\[1\]](#)[\[2\]](#)

2. Priming:

- Cells are primed by treatment with 100 ng/mL of either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL) for 3 hours.[\[1\]](#)

3. Treatment:

- Following priming, cells are sequentially treated with 5 μ M nigericin for 1 hour, followed by 100 ng/mL **(-)-Maackiain** for 1 hour.[\[1\]](#)

4. Analysis:

- Cleavage of pro-caspase-1 and pro-IL-1 β is assessed by immunoblot analysis (Western Blot).[\[1\]](#)[\[2\]](#)
- The level of mature IL-1 β released into the supernatant is measured by ELISA.[\[1\]](#)[\[2\]](#)
- Lactate dehydrogenase (LDH) release is assayed to assess cell death.[\[1\]](#)[\[2\]](#)

Nitric Oxide (NO) Production Assay (Griess Assay)

1. Cell Culture and Seeding:

- RAW 264.7 murine macrophage cells are cultured in a suitable medium.
- Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[\[3\]](#)

2. Treatment:

- Cells are pre-treated with various concentrations of **(-)-Maackiain** for 1 hour.[\[3\]](#)

- Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]

3. Griess Reaction:

- The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.[3]

Anticancer Cell Viability Assay (MTT Assay)

1. Cell Culture and Seeding:

- Cancer cells (e.g., TNBC cell lines) are cultured and seeded in 96-well plates.[3]

2. Treatment:

- Cells are treated with various concentrations of **(-)-Maackiain** for a specified time (e.g., 24, 48, 72 hours).[3]

3. MTT Incubation:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[3]

4. Solubilization and Measurement:

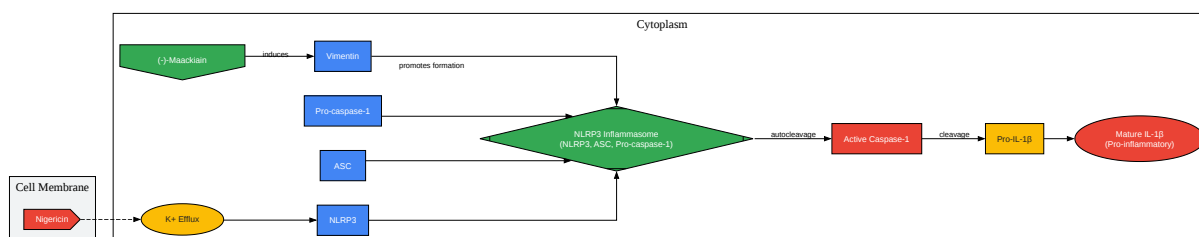
- The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[3]

Signaling Pathways and Mechanisms of Action

NLRP3 Inflammasome Activation Pathway

(-)-Maackiain has been shown to amplify the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[1][4] This leads to increased caspase-1 cleavage and

maturation of the pro-inflammatory cytokine IL-1 β .^{[1][4]} A key mediator in this process is the induction of vimentin, which promotes the formation of the inflammasome complex.^{[1][4]}

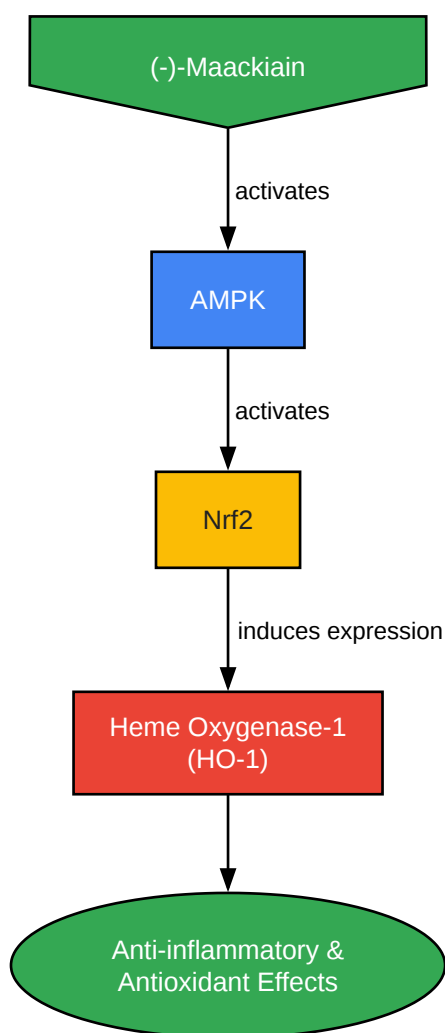


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Caption: **(-)-Maackiain** enhances NLRP3 inflammasome activation.

AMPK/Nrf2/HO-1 Signaling Pathway

In the context of sepsis, **(-)-Maackiain** has been demonstrated to exert anti-inflammatory and antioxidant effects through the activation of the AMPK/Nrf2/HO-1 pathway.^[5]



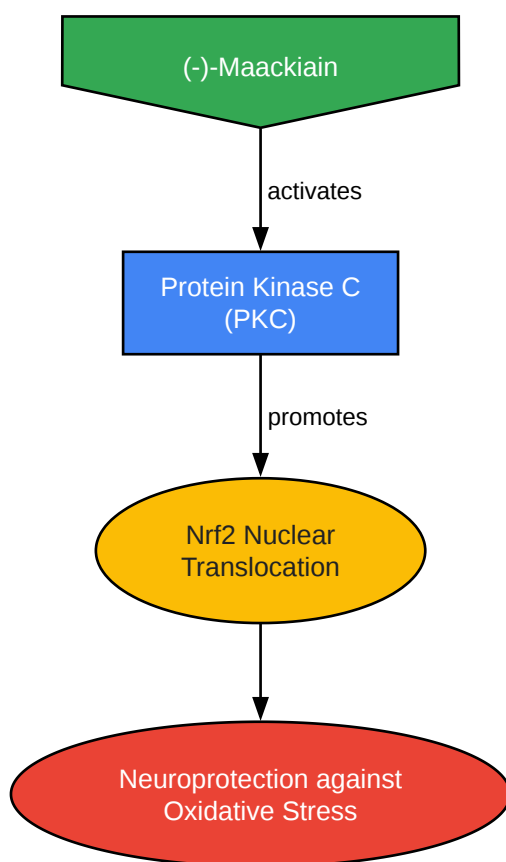
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Caption: **(-)-Maackiain's** anti-inflammatory and antioxidant mechanism.

PKC-Nrf2 Neuroprotective Pathway

(-)-Maackiain demonstrates neuroprotective effects against amyloid-beta induced injury by promoting the nuclear translocation of Nrf2 via the Protein Kinase C (PKC) signaling pathway.

[6]

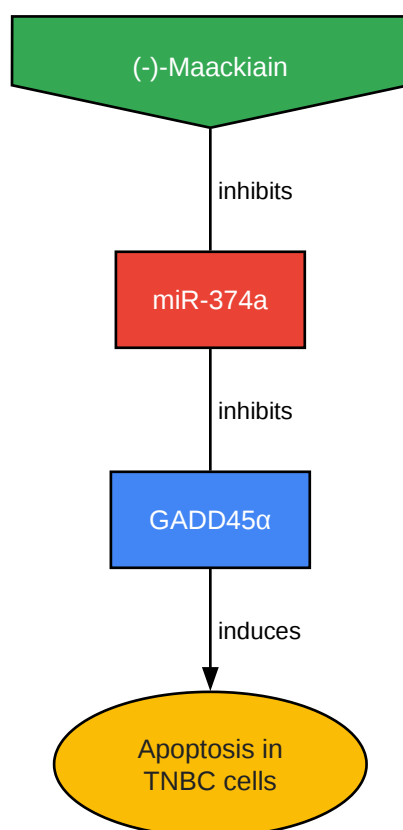


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Caption: **(-)-Maackiain**'s neuroprotective signaling pathway.

miR-374a/GADD45 α Axis in Triple-Negative Breast Cancer

In TNBC, **(-)-Maackiain** induces apoptosis by modulating the miR-374a/GADD45 α axis. It leads to a decrease in miR-374a and a subsequent increase in GADD45 α , a pro-apoptotic protein.[7]



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Caption: **(-)-Maackiain** induces apoptosis in TNBC cells.

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